methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate
Description
Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate is a synthetic chromene derivative characterized by a complex polycyclic structure. Key features include:
- A chromen-4-one core (4H-chromen-4-one) with a ketone group at position 4.
- A trifluoromethyl (-CF₃) group at position 2, enhancing metabolic stability and lipophilicity.
- A propyl chain at position 6 and a methyl propanoate ester at position 7, influencing solubility and steric effects.
Properties
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3O7/c1-4-5-14-10-16-19(12-18(14)34-13(2)24(30)31-3)35-23(25(26,27)28)21(22(16)29)15-6-7-17-20(11-15)33-9-8-32-17/h6-7,10-13H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNYYGDWGZARHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C(=O)OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate is a complex organic compound with potential biological activity. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential applications in pharmacology.
- Molecular Formula: C24H24O7
- Molecular Weight: 424.44 g/mol
- CAS Number: 180077-41-2
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly through inhibition of specific enzymes or pathways involved in disease processes.
Enzyme Inhibition
Studies have shown that derivatives of the benzodioxin structure can inhibit enzymes such as PARP1 (Poly(ADP-ribose) polymerase 1), which plays a critical role in DNA repair and cell survival. For instance, a related compound demonstrated IC50 values indicating significant inhibitory activity against PARP1, suggesting that the methyl compound may also possess similar properties .
Biological Activity
Anticancer Potential:
The compound's structural features suggest potential anticancer activity. Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK4/6 have been developed and tested for their efficacy in treating various cancers .
Neuroprotective Effects:
There is emerging evidence that compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin scaffold may exhibit neuroprotective effects. For example, they could potentially modulate pathways involved in neurodegenerative diseases by inhibiting specific metabolic pathways related to ganglioside metabolism .
Case Studies and Experimental Findings
-
In Vitro Studies:
- A study involving related compounds demonstrated a dose-dependent inhibition of PARP1 with varying IC50 values. The most potent compounds achieved IC50 values as low as 0.88 µM .
- Another investigation into the biological effects of similar benzodioxin derivatives reported significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .
- In Vivo Studies:
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H24O7 |
| Molecular Weight | 424.44 g/mol |
| CAS Number | 180077-41-2 |
| Anticancer Activity (IC50) | <0.88 µM |
| Neuroprotective Potential | Yes (emerging evidence) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, compounds containing the dihydrobenzo[b][1,4]dioxin moiety have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated that these compounds could inhibit growth in various human tumor cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
The compound's structural components suggest it may also possess anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit enzymes involved in inflammatory processes, such as lipoxygenase. Molecular docking studies have indicated that these compounds can bind effectively to target sites, potentially leading to the development of new anti-inflammatory drugs .
Pharmacological Applications
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds similar to methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial activity against various pathogens. This property could lead to the development of new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance in clinical settings .
Material Sciences
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has explored its use as a functional additive in polymers to enhance mechanical properties and thermal stability. The incorporation of such compounds can lead to the creation of advanced materials with tailored properties for specific applications .
Case Studies
Comparison with Similar Compounds
Key Observations :
- The target compound exhibits low similarity (<0.35) with non-chromen analogues like the benzoate derivative () and EGCG (), due to differences in core scaffolds and substituents.
- Chromen-4-one derivatives with shared motifs (e.g., -CF₃, ester groups) show moderate-to-high similarity (~0.68–0.75), underscoring the importance of the chromen core in structure-activity relationships.
Functional Group Impact
- Trifluoromethyl (-CF₃) : This electron-withdrawing group enhances metabolic resistance compared to analogues with -CH₃ or -Cl (e.g., ’s chloropropoxy group) .
- 2,3-Dihydrobenzo[1,4]dioxin: Unlike EGCG’s planar flavanol system (), this fused dioxane ring may reduce rotational freedom, affecting binding kinetics .
- Methyl Propanoate Ester: Compared to EGCG’s gallate ester, this group likely improves cell permeability due to reduced polarity .
Research Findings and Implications
Chemoinformatic Methods : The 2012 study cited in validated the Tanimoto coefficient’s reliability for chromen-like compounds, though asymmetric indices (e.g., Simpson coefficient) may better capture partial substructure matches .
Biological Relevance: Structural dissimilarity with catechins () suggests divergent mechanisms of action; for instance, chromen derivatives often target kinases, while flavanols modulate antioxidant pathways .
Synthetic Considerations : The trifluoromethyl group’s incorporation (as in the target compound) requires specialized reagents (e.g., trifluoromethylating agents), increasing synthesis complexity compared to ’s chloro-aliphatic analogue .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate?
- Methodology : Synthesis typically involves coupling 7-hydroxy-4H-chromen-4-one derivatives with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in acetone or ethanol). Reflux conditions (70–80°C) are critical for esterification efficiency. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR), and ester carbonyl (δ 170–175 ppm in ¹³C NMR).
- FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and chromen-4-one carbonyl (~1650 cm⁻¹).
- Thermal Analysis : Use DSC/TGA to assess melting point (predicted 150–160°C) and thermal stability (decomposition >250°C) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol.
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic susceptibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial design to test variables:
- Catalyst : K₂CO₃ vs. Cs₂CO₃ (latter may enhance nucleophilic substitution efficiency).
- Solvent : Compare acetone (polar aprotic) vs. ethanol (protic) on reaction kinetics.
- Temperature : Optimize reflux duration (8–24 hrs) to balance yield vs. side reactions.
- Response Surface Methodology (RSM) : Model interactions between variables to identify ideal conditions .
Q. What strategies are effective for identifying biological targets or mechanisms of action?
- In Silico Screening : Perform molecular docking with proteins (e.g., COX-2, kinases) using the compound’s 3D structure (generated via DFT calculations). Prioritize targets with binding affinity scores < -8.0 kcal/mol.
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., IC₅₀ determination).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for target-ligand interactions .
Q. How should researchers address contradictory data in biological activity assays?
- Case Study : If antiproliferative activity varies across cell lines (e.g., IC₅₀ = 10 μM in HeLa vs. >50 μM in MCF-7):
Assay Validation : Confirm compound integrity post-assay (HPLC).
Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to rule out permeability issues.
Target Expression : Profile protein targets (e.g., Western blot) to correlate activity with target abundance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
